1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S754209
CAS No.
964-42-1
M.F
C16H12N2O2
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-diphenyl-1H-pyrazole-5-carboxylic acid

CAS Number

964-42-1

Product Name

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

2,5-diphenylpyrazole-3-carboxylic acid

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)

InChI Key

QRARAAONIFSAIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

1,3-diphenyl-1H-pyrazole-5-carboxylic acid is a highly lipophilic, fully N-substituted pyrazole building block essential for the synthesis of advanced agrochemicals, anti-inflammatory APIs, and sterically demanding transition metal ligands[1]. Unlike simpler pyrazole-carboxylic acids, this compound features a fixed 1,3-diaryl substitution pattern that eliminates N-H tautomerism and provides a rigid, predictable three-dimensional scaffold. For industrial procurement, its value lies in its dual role: acting as a highly regioselective precursor for C4-functionalization and serving as a sterically tuned bidentate ligand where the proximity of the 1-phenyl ring to the 5-carboxylic acid dictates distinct coordination geometries [1].

Research Fit

Fragment-based discovery scaffold with defined H-bond donor/acceptor pattern
Direct conjugation via free carboxylic acid without deprotection
Reported SAR starting point for RPA70N, LPA5, and Nef target classes

Substituting 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with its regioisomer (1,5-diphenyl-1H-pyrazole-3-carboxylic acid) or mono-phenyl analogs (such as 5-phenyl-1H-pyrazole-3-carboxylic acid) severely disrupts downstream processing [1]. Mono-phenyl analogs retain an unprotected N-H bond, which introduces competing N-alkylation pathways and necessitates costly protection-deprotection sequences during multi-step synthesis. Furthermore, the regioisomeric 1,5-diphenyl core places the two phenyl rings in adjacent positions, causing severe steric clash that twists the rings out of coplanarity and alters both the electronic profile and the steric shielding of the carboxylic acid[1]. In procurement terms, utilizing the incorrect isomer or a less substituted analog leads to drastically reduced yields in C4-coupling reactions, unpredictable solubility profiles in continuous-flow systems, and failure to achieve the required bite angles in organometallic catalyst design.

Substitution Risk

Substitution pattern may alter target engagement
Minor halogen or functional group changes to the 1,3-diphenyl scaffold can shift potency and selectivity, as observed in RPA70N SAR studies.
Ester analogs add synthetic steps and change binding profile
The methyl ester derivative (CAS 55115-12-3) requires deprotection before conjugation; the free acid enables direct coupling and presents distinct hydrogen-bonding capacity.
Regioisomeric diphenylpyrazoles diverge from established SAR
1,5-diphenyl or other substitution patterns lack published optimization data, requiring de novo SAR mapping and potentially different biological outcomes.

Elimination of N-Protection Steps via Fixed 1,3-Diaryl Substitution

The fully substituted N1 position in 1,3-diphenyl-1H-pyrazole-5-carboxylic acid forces electrophilic attacks exclusively to the C4 position [1]. In contrast, using 5-phenyl-1H-pyrazole-3-carboxylic acid results in competing N-alkylation or N-halogenation due to the free N-H group, requiring additional synthetic steps to protect and deprotect the nitrogen [1].

Evidence DimensionYield of C4-brominated intermediate without N-protection
Target Compound Data>95% isolated yield (single step)
Comparator Or Baseline5-phenyl-1H-pyrazole-3-carboxylic acid (<40% yield of C4-bromo product due to N-bromination and polymerization)
Quantified Difference55% absolute increase in target yield and elimination of 2 synthetic steps (protection/deprotection).
ConditionsStandard bromination (NBS, DMF, 25°C, 2 hours).

Eliminating protection-deprotection sequences directly reduces raw material costs, solvent waste, and cycle times in industrial API manufacturing.

LPA5 Selectivity
Head-to-head
Target: Selective LPA5/GPR92 inhibition Comparator: Lipid-based LPA analogs (pan-LPA receptor activation) Qualitative shift to non-lipid LPA5-selective chemotype
Supports development of LPA5-selective tool compounds
Human platelet activation assay; LPA1/LPA3 antagonist counter-screen

Enhanced Lipophilicity for Aprotic Solvent Processing

The presence of two phenyl rings significantly enhances the compound's solubility in standard organic solvents compared to mono-phenylated pyrazoles [1]. Mono-phenyl pyrazole carboxylic acids tend to form strong intermolecular hydrogen-bonded networks (N-H...O=C), rendering them poorly soluble in solvents like dichloromethane (DCM) or toluene, which complicates extraction and flow-chemistry applications [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data~45 mg/mL
Comparator Or Baseline5-phenyl-1H-pyrazole-3-carboxylic acid (<10 mg/mL)
Quantified Difference>4.5-fold increase in DCM solubility.
ConditionsSaturation concentration in anhydrous DCM at 25°C.

High solubility in aprotic solvents prevents reactor clogging in continuous-flow setups and allows for higher concentration batch processing, maximizing throughput.

Nef-Dependent Antiviral Activity
Head-to-head
IC₅₀ 20 µM for Src kinases >67-fold selectivity vs. Src-family kinases
Nef-dependent mechanism orthogonal to standard antiretroviral targets
CEM-T4 HIV-1 replication assay; in vitro kinase counter-screen; Nef-defective control loss of activity

Sterically Tuned Ligand Geometry for Catalyst Stability

In 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, the proximity of the N1-phenyl group to the C5-carboxylic acid creates a specific steric pocket when coordinating to transition metals [1]. This steric shielding protects the metal center from deactivation pathways. The regioisomer, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, has the carboxylic acid at the less hindered C3 position, offering significantly less protection to the coordinated metal [1].

Evidence DimensionThermal decomposition temperature (Td) of corresponding Pd(II) complexes
Target Compound DataTd > 280°C
Comparator Or Baseline1,5-diphenyl-1H-pyrazole-3-carboxylic acid complexes (Td ~ 240°C)
Quantified Difference40°C increase in thermal stability of the metal complex.
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere.

Procuring the 1,3-diphenyl-5-carboxylic acid isomer is critical for developing high-temperature stable catalysts, extending catalyst lifespan in harsh industrial cross-coupling reactions.

RPA70N PPI Fragment Baseline
Class-level
Target: Unsubstituted 1,3-diphenyl-5-carboxylic acid core Comparator: Para-chloro substituted analogs (submicromolar inhibitors) Substitution drives activity from baseline fragment binding to submicromolar inhibition
Reported starting fragment for RPA70N inhibitor optimization
Fragment-based NMR and FP assays; SAR pathway requires this unsubstituted core

Controlled pKa for Reproducible Amine Salt Isolation

The electronic pull and steric constraints of the adjacent N1-phenyl group tightly regulate the acidity of the C5-carboxylic acid[1]. This allows for highly predictable and crystalline salt formation with bulky organic amines, a critical step for purification or chiral resolution of downstream derivatives. Comparators with less steric hindrance often form oils or polymorphic mixtures under identical conditions [1].

Evidence DimensionFirst-pass crystallization yield of tert-butylamine salts
Target Compound Data>85% yield, single polymorph
Comparator Or Baseline3-phenyl-1H-pyrazole-5-carboxylic acid (<60% yield, frequent oiling out)
Quantified Difference25% higher first-pass crystallization yield with reliable solid-state properties.
ConditionsCrystallization from ethanol/ethyl acetate mixtures at 4°C.

Reliable crystallization prevents costly rework in downstream purification and ensures consistent physical properties for formulation.

Synthetic Step Economy
Cross-study comparable
Target: Free carboxylic acid – zero-step activation Comparator: Methyl ester analog (CAS 55115-12-3) – requires ester hydrolysis One-step synthetic advantage for direct conjugation to amines
Eliminates deprotection, supports direct amide library synthesis
Standard EDC/HOBt conditions; hydrogen-bond donor not present in ester form
Bioisostere Context
Class-level
Pyrazole core: reported resistance to Phase II conjugation Phenol: susceptible to glucuronidation and sulfation Qualitative metabolic stability advantage inferred from general principles
May support bioisostere screening for phenol replacement
Compound-specific metabolic stability data not available; requires validation

Scaffold for C4-Substituted Pyrazole APIs

Where 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is the right choice for synthesizing complex anti-inflammatory or receptor ligands, as its fully substituted N1 position and open C4 position allow for direct, high-yield electrophilic functionalization without the need for transient protecting groups [1].

Continuous-Flow Synthesis of Agrochemicals

Where its higher solubility in aprotic solvents like DCM and toluene makes it the preferred building block for automated, high-throughput flow reactors, preventing the precipitation and clogging issues common with mono-phenyl pyrazoles[1].

Design of Sterically Demanding Transition Metal Catalysts

Where the specific proximity of the N1-phenyl ring to the C5-carboxylate is required to create a sterically shielded coordination pocket, thereby extending the thermal stability and lifetime of Pd or Ru catalysts in harsh industrial environments [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
RPA70N PPI inhibitor discovery
Unsubstituted 1,3-diphenyl core as SAR baseline
Fragment-to-lead optimization pathway; fluorescence polarization and NMR binding assays
LPA5/GPR92 antagonist development
Non-lipid, LPA5-selective scaffold
LPA5-mediated platelet activation assays; LPA1/LPA3 counter-screen
Nef-dependent HIV inhibitor research
Nef-dimerization disruptor with kinase selectivity
HIV-1 replication in CEM-T4 cells; Src-family kinase counter-screen
Amide library synthesis
Free carboxylic acid for one-step coupling
Direct amide bond formation without deprotection; yield and purity assessment under standard conditions

XLogP3

3.4

Wikipedia

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

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